molecular formula C12H17BrN2 B1395094 1-[2-(3-Bromophenyl)ethyl]piperazine CAS No. 1220039-58-6

1-[2-(3-Bromophenyl)ethyl]piperazine

カタログ番号: B1395094
CAS番号: 1220039-58-6
分子量: 269.18 g/mol
InChIキー: QOGNACVLONLVOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-[2-(3-bromophenyl)ethyl]piperazine follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The substituent—a 2-(3-bromophenyl)ethyl group—is attached to one nitrogen atom. The ethyl chain bridges the nitrogen atom and the 3-bromophenyl aromatic ring, where bromine occupies the meta position relative to the ethyl attachment site.

Table 1: Systematic identifiers for this compound

Property Value
IUPAC Name This compound
CAS Registry Number 1220039-58-6
PubChem CID 53407154
Molecular Formula C₁₂H₁₇BrN₂
SMILES C1CN(CCN1)CCC2=CC(=CC=C2)Br

The compound is distinguished from isomers such as 1-[2-(4-bromophenyl)ethyl]piperazine by the bromine atom’s position on the phenyl ring. Its InChIKey (QOGNACVLONLVOC-UHFFFAOYSA-N) further ensures unique chemical identification.

Molecular Geometry and Conformational Analysis

The piperazine ring adopts a chair conformation in its lowest-energy state, with substituents preferentially occupying equatorial positions to minimize steric strain. The 2-(3-bromophenyl)ethyl group extends axially from the nitrogen atom, creating a pseudo-axial orientation due to the bulky bromophenyl moiety. This conformation balances torsional strain from the ethyl linker and steric repulsion between the bromophenyl group and adjacent hydrogen atoms on the piperazine ring.

Table 2: Key geometric parameters (DFT-calculated)

Parameter Value
N–C bond length 1.45–1.47 Å
C–Br bond length 1.90–1.92 Å
Dihedral angle (N–C–C–Ph) 112–118°

The ethyl linker (C–C bond: ~1.54 Å) allows rotational flexibility, enabling the bromophenyl group to adopt multiple orientations in solution. Nuclear magnetic resonance (NMR) studies of analogous piperazines reveal restricted rotation about the N–C bond at room temperature, leading to distinct proton environments for axial and equatorial conformers.

Comparative Structural Features of Bromophenyl-Substituted Piperazine Derivatives

Structural variations among bromophenyl-substituted piperazines arise from differences in substitution patterns and electronic effects:

Table 3: Comparison with related derivatives

Compound Substituent Position Molecular Formula Key Feature(s)
1-[2-(4-Bromophenyl)ethyl]piperazine Para-bromo C₁₂H₁₇BrN₂ Higher symmetry, reduced steric hindrance
1-(3-Bromophenyl)-4-methylpiperazine Meta-bromo, N-methyl C₁₁H₁₅BrN₂ Methyl group enhances lipophilicity
1-[(3-Bromophenyl)methyl]piperazine Direct benzyl linkage C₁₁H₁₃BrN₂ Shorter linker, rigid conformation

The meta-bromo substitution in this compound introduces asymmetry, reducing crystallographic symmetry compared to para-substituted analogs. The ethyl spacer lengthens the distance between the piperazine and aromatic ring, moderating electronic effects (e.g., resonance) compared to benzyl-linked derivatives.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray diffraction data for this compound remain unpublished, insights can be extrapolated from related structures. Piperazine derivatives with similar substituents, such as 1-(4-bromophenyl)-3-cycloheptylurea, exhibit layered packing driven by halogen bonding (C–Br···N interactions) and van der Waals forces.

Expected solid-state features :

  • Unit cell symmetry : Monoclinic or triclinic due to asymmetric substitution.
  • Intermolecular interactions :
    • N–H···N hydrogen bonds between piperazine rings.
    • C–Br···π interactions involving bromine and adjacent aromatic systems.
  • Packing efficiency : Reduced density compared to para-substituted analogs due to meta-bromo steric effects.

In analogs like 1-(3-bromophenyl)-4-methylpiperazine, the chair conformation persists in the solid state, with substituents adopting equatorial positions to optimize lattice stability.

特性

IUPAC Name

1-[2-(3-bromophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGNACVLONLVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289650
Record name 1-[2-(3-Bromophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-58-6
Record name 1-[2-(3-Bromophenyl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(3-Bromophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Protection and Functionalization of Piperazine

A common preparatory step involves protecting the piperazine nitrogen atoms to control reactivity during subsequent coupling steps. For example, tert-butoxycarbonyl (Boc) protection is widely used:

  • Piperazine is reacted with Boc anhydride in an organic solvent such as dichloromethane at low temperature (0 °C), using a base like triethylamine to neutralize the reaction medium.
  • This yields Boc-protected piperazine intermediates that can undergo selective alkylation or acylation without undesired side reactions.

This method has been demonstrated to give high yields and clean intermediates, facilitating subsequent reactions.

Alkylation with 2-(3-Bromophenyl)ethyl Halides

The key step to introduce the 3-bromophenyl ethyl substituent is an alkylation reaction of piperazine (or its protected form) with 2-(3-bromophenyl)ethyl halides (e.g., bromide or chloride):

  • The nucleophilic nitrogen on piperazine attacks the electrophilic carbon in the 2-(3-bromophenyl)ethyl halide via an SN2 mechanism.
  • Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80–110 °C).
  • Bases such as triethylamine or potassium carbonate are used to scavenge the released halide acid.

This step yields the desired 1-[2-(3-bromophenyl)ethyl]piperazine or its protected analogs, which can be deprotected later if necessary.

Deprotection and Purification

After alkylation, the Boc protecting group is removed under acidic conditions:

  • Treatment with hydrogen chloride (HCl) in dioxane or methanol at room temperature for several hours effectively removes the Boc group.
  • The product is then purified by extraction, washing, drying, and chromatographic techniques such as column chromatography using solvent systems like ethyl acetate and petroleum ether mixtures.

This sequence ensures high purity and yield of the target compound.

Alternative Synthetic Routes

Other synthetic strategies include:

  • Amide coupling reactions using carbodiimide reagents (e.g., EDCI) and additives like HOBt to form acyl piperazine derivatives, which can be further transformed to the target compound.
  • Three-component SN2 disubstitution reactions involving bicyclic ammonium salts and disulfides, though these are more relevant for sulfur-containing analogs rather than bromophenyl derivatives.

Representative Synthetic Route Summary

Step Reagents/Conditions Description Yield (%) Notes
1 Piperazine + Boc anhydride, NEt3, CH2Cl2, 0 °C to rt, 18 h Boc protection of piperazine >90 Protects nitrogen for selective alkylation
2 2-(3-Bromophenyl)ethyl bromide, DMF, 80–110 °C, base (Et3N or K2CO3) Alkylation of piperazine nitrogen 50–80 SN2 reaction to introduce bromophenyl ethyl group
3 HCl in dioxane or methanol, rt, 12 h Boc deprotection 80–90 Acidic cleavage of Boc group
4 Purification by extraction and chromatography Isolation of pure this compound - Ensures removal of impurities

Research Findings and Analytical Data

  • NMR Spectroscopy confirms the structure with characteristic chemical shifts for aromatic protons of the bromophenyl group (around 7.0–7.5 ppm) and methylene protons adjacent to nitrogen (around 2.5–3.5 ppm).
  • Mass Spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z corresponding to [M+H]+).
  • Chromatographic purity is typically verified by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions: 1-[2-(3-Bromophenyl)ethyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF can be used to replace the bromine atom with an azide group.

    Oxidation: Hydrogen peroxide in the presence of a catalyst can oxidize the compound.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.

Major Products Formed:

    Substitution: Formation of azido derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced aromatic derivatives.

科学的研究の応用

1-[2-(3-Bromophenyl)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

作用機序

The mechanism of action of 1-[2-(3-Bromophenyl)ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Substituted Benzylpiperazines

Piperazine derivatives with aromatic substituents exhibit varied biological activities depending on the substituent’s position and electronic nature. Key analogs include:

Compound Substituent Key Properties Reference
1-(3-Chlorophenyl)piperazine 3-Cl on phenyl Moderate 5-HT receptor affinity; used in neurotransmitter studies
1-(4-Methoxyphenyl)piperazine 4-OCH₃ on phenyl Enhanced serotonin receptor selectivity due to electron-donating methoxy group
1-[2-(Trifluoromethyl)phenyl]ethylpiperazine 2-CF₃ on phenyl High lipophilicity; potential CNS activity due to strong electron-withdrawing CF₃
1-(3-Bromobenzyl)piperazine 3-Br on benzyl Structural similarity; bromine’s steric bulk may hinder receptor docking

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, CF₃) increase lipophilicity and may enhance blood-brain barrier penetration but could reduce binding efficiency due to steric hindrance .
  • Electron-donating groups (e.g., OCH₃) improve solubility and receptor selectivity, particularly for serotonin transporters .

Piperazines with Extended Side Chains

Compounds with ethyl or propyl spacers between the piperazine core and aromatic groups demonstrate distinct pharmacological profiles:

Compound (Example) Structure Pharmacological Role Reference
GBR 12909 1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine Potent dopamine transporter (DAT) inhibitor; IC₅₀ ~5 nM
S 15535 (Benzodioxopiperazine) 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine 5-HT₁ₐ autoreceptor agonist; pKi = 8.8
1-[2-(3-Iodophenyl)ethyl]piperazine Radioiodinated analog Used in biodistribution studies for CNS targeting

Key Observations :

  • Ethyl spacers improve conformational flexibility, enabling optimal interactions with transporters (e.g., DAT, SERT) .
  • Bromine vs. iodine : Bromine’s lower electronegativity compared to iodine may reduce radiolabeling utility but enhance metabolic stability in therapeutic contexts .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

  • 5-HT₁ₐ Receptor : Benzodioxopiperazines (e.g., S 14489) show high affinity (pKi = 9.2) due to fused dioxane rings, while simpler arylpiperazines (e.g., 3-bromophenyl derivatives) likely exhibit lower affinity unless paired with electron-donating groups .
  • Dopamine Transporter (DAT) : GBR 12909 derivatives with fluorophenyl groups achieve sub-micromolar inhibition, whereas bromophenyl analogs may exhibit reduced potency due to bromine’s steric bulk .

Behavioral and Functional Outcomes

  • Self-administration : Piperazines like GBR 12909 and cocaine analogs maintain robust self-administration in primates, correlating with DAT inhibition potency .
  • Antinociception: Piperazines with methoxy or hydroxyl groups (e.g., 1-(2-methoxyphenyl)piperazine) enhance cholinergic antinociception via 5-HT₁ₐ interactions, a property less evident in brominated analogs .

Physicochemical Properties

  • Metabolic Stability : Bromine’s resistance to oxidative metabolism may prolong half-life relative to iodine or chlorine .

生物活性

1-[2-(3-Bromophenyl)ethyl]piperazine is an organic compound with significant biological activity, particularly in the context of receptor interactions and potential therapeutic applications. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H16_{16}BrN, with a molecular weight of approximately 270.19 g/mol. The compound features a piperazine ring substituted with a 3-bromo-phenyl-ethyl group, which enhances its reactivity and biological interactions. The presence of the bromine atom is crucial as it influences the compound's binding affinity to various receptors, making it a subject of interest in pharmacological studies .

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-phenyl-ethyl halide with piperazine in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide under reflux conditions. This method can be adapted for larger-scale production using continuous flow reactors to improve efficiency and yield .

Receptor Interactions

Research indicates that this compound functions as a ligand for various neurotransmitter receptors, particularly dopamine receptors. Notably, it exhibits selective agonistic activity at the D3 dopamine receptor (D3R), which is linked to neuroprotective effects in animal models . In functional assays, the compound demonstrated an effective concentration (EC50) of 710 nM for D3R activation while showing no measurable agonist activity at the D2 receptor even at high concentrations .

Neuroprotective Effects

The neuroprotective properties of D3R-preferring agonists have been highlighted in studies involving models of neurodegeneration induced by toxins such as MPTP and 6-OHDA. These studies suggest that compounds like this compound may mitigate neuronal damage through D3R-mediated pathways .

Antibacterial Activity

Recent investigations into piperazine derivatives have revealed potential antibacterial properties. For example, related compounds have shown significant inhibition against various bacterial strains, including Pseudomonas aeruginosa, with low minimum inhibitory concentrations (MIC). This suggests that structural modifications in piperazine derivatives could lead to enhanced antibacterial efficacy .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of piperazine derivatives similar to this compound:

  • Dopamine Receptor Studies : A study demonstrated that selective D3R agonists could provide neuroprotection without the adverse effects commonly associated with D2 receptor activation, such as impulse control disorders .
  • Antimicrobial Research : Another investigation into piperazine hybrids indicated promising results against resistant bacterial strains, showcasing their ability to disrupt bacterial cell membranes effectively .

Summary Table of Biological Activities

Biological Activity Details
Dopamine Receptor Activity Selective agonist for D3R; EC50 = 710 nM; no activity on D2R .
Neuroprotective Effects Mitigates neurodegeneration in animal models .
Antibacterial Activity Significant inhibition against Pseudomonas aeruginosa; low MIC values .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 1-[2-(3-Bromophenyl)ethyl]piperazine?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated intermediates (e.g., 3-bromophenyl ethyl bromide) can react with piperazine under reflux in aprotic solvents (e.g., DCM or THF) with a base (e.g., K₂CO₃). Characterization includes elemental analysis (C, H, N content), spectral techniques (¹H/¹³C NMR for structural confirmation, IR for functional groups), and chromatography (TLC/HPLC for purity assessment). Modifications like beta-cyclodextrin inclusion may reduce toxicity but require additional steps (e.g., host-guest complexation) .

Q. What pharmacological activities are associated with piperazine derivatives like this compound?

  • Methodology : Pharmacological screening involves in vitro (e.g., receptor binding assays, enzyme inhibition) and in vivo models (e.g., rodent pain models for analgesia). Key activities include:

  • Local Anesthetic Activity : Tested via infiltration anesthesia models (Table V in shows efficacy metrics like duration and intensity) .
  • Antimicrobial/Biofilm Inhibition : Evaluated against bacterial/fungal strains using MIC/MBC assays .
  • Analgesic Effects : Linked to T-type calcium channel blockade or opioid receptor modulation .
  • Renin Inhibition : Validated via QSAR models and IC₅₀ measurements in enzymatic assays .

Q. How is structural conformation analyzed for piperazine derivatives?

  • Methodology : X-ray crystallography resolves supramolecular interactions (e.g., hydrogen bonding, π-stacking) in inclusion complexes. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O interactions in piperazine-CO₂ complexes). Thermogravimetric analysis (TGA) assesses thermal stability of crystalline forms .

Advanced Research Questions

Q. How do structural modifications of this compound lead to contradictions in activity-toxicity profiles?

  • Methodology : Beta-cyclodextrin inclusion reduces systemic toxicity (LD₅₀ increases) but diminishes biological activity due to steric hindrance or slowed release . For example, phenyl-propionic acid substituents enhance local anesthetic activity but may increase cytotoxicity via membrane disruption. Comparative in silico ADMET profiling (e.g., ProTox-II) and in vitro hepatocyte assays are used to balance these effects .

Q. What QSAR models exist for predicting the bioactivity of piperazine derivatives?

  • Methodology : QSAR studies on 80 piperazine/keto-piperazine derivatives use multiple linear regression (MLR) or partial least squares (PLS) to correlate physicochemical descriptors (e.g., logP, molar refractivity) with IC₅₀ values. Key findings:

  • Electron-withdrawing groups (e.g., -Br, -CF₃) enhance renin inhibition by stabilizing ligand-enzyme interactions .
  • Hydrophobic substituents improve membrane permeability but may reduce aqueous solubility .

Q. How do computational studies address competitive binding of piperazine derivatives in buffered systems?

  • Methodology : Molecular dynamics (MD) simulations reveal that HEPES buffer (containing piperazine moieties) competes with ligands for binding sites (e.g., Glu14 in MELK inhibitors). Free energy perturbation (FEP) calculations quantify binding affinity differences. Researchers must account for buffer concentration (e.g., 50 mM HEPES vs. 10 nM ligand) to avoid false positives in in vitro assays .

Q. How do thermodynamic properties (e.g., pKa) of piperazine derivatives influence solubility and bioactivity?

  • Methodology : Potentiometric titration determines pKa values at varying temperatures (298–323 K). Substituents like -Br or -CF₃ lower pKa (increasing hydrophilicity), enhancing solubility but reducing blood-brain barrier penetration. Van’t Hoff plots (ΔH°, ΔS°) predict pH-dependent stability in physiological conditions .

Q. How should researchers resolve contradictions in bioactivity data across experimental models?

  • Methodology : Discrepancies in local anesthetic activity (e.g., Table V in ) arise from model-specific variables (e.g., anesthesia depth, species differences). Meta-analysis with standardized protocols (e.g., fixed-dose comparisons) and in silico docking (e.g., voltage-gated sodium channel targets) can reconcile data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Bromophenyl)ethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Bromophenyl)ethyl]piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。